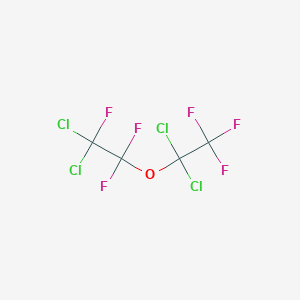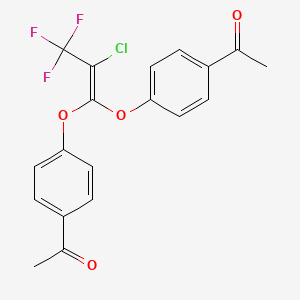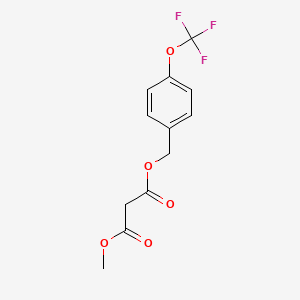
2-Chloro-5-(trifluoromethyl)phenyl 4-nitrophenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(trifluoromethyl)phenyl 4-nitrophenyl ether, also known as 4-Nitro-2-chloro-5-(trifluoromethyl)phenyl ether, is a chemical compound that has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and materials science. It is a colorless, volatile liquid with a boiling point of 80-81 °C and a melting point of -20 °C. It is a highly reactive compound, and can be easily synthesized from readily available starting materials.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(trifluoromethyl)phenyl 4-nitrophenyl etherloro-5-(trifluoromethyl)phenyl ether has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and materials science. In organic synthesis, it has been used as a reagent for the synthesis of a variety of compounds, including heterocycles, pharmaceuticals, and agrochemicals. In drug discovery, it has been used as a starting material for the synthesis of potential therapeutics. In materials science, it has been used as a building block for the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(trifluoromethyl)phenyl 4-nitrophenyl etherloro-5-(trifluoromethyl)phenyl ether is not yet fully understood. It is believed to interact with a variety of biological molecules, including proteins, enzymes, and DNA, leading to a variety of biochemical and physiological effects. It is also believed to interact with a variety of other molecules, including organic compounds, leading to a variety of chemical reactions.
Biochemical and Physiological Effects
2-Chloro-5-(trifluoromethyl)phenyl 4-nitrophenyl etherloro-5-(trifluoromethyl)phenyl ether has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anticonvulsant, anxiolytic, and anti-inflammatory effects. It has also been shown to have an inhibitory effect on the release of neurotransmitters, such as dopamine and serotonin. In cell-based studies, it has been shown to have an inhibitory effect on the growth of cancer cells, as well as an inhibitory effect on the growth of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Chloro-5-(trifluoromethyl)phenyl 4-nitrophenyl etherloro-5-(trifluoromethyl)phenyl ether in laboratory experiments has a number of advantages and limitations. One advantage is that it is a highly reactive compound, which allows for the synthesis of a variety of compounds in a relatively short amount of time. Additionally, it is a relatively inexpensive compound, which makes it cost-effective for use in laboratory experiments. A limitation of this compound is that it is volatile, which can lead to potential safety concerns in the laboratory.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-Chloro-5-(trifluoromethyl)phenyl 4-nitrophenyl etherloro-5-(trifluoromethyl)phenyl ether. One potential direction is the development of new synthetic methods for the synthesis of this compound, which could lead to more efficient and cost-effective production processes. Additionally, further research could be conducted on the biochemical and physiological effects of this compound, which could lead to the development of new therapeutics and treatments. Finally, further research could be conducted on the use of this compound as a building block for the synthesis of new materials and polymers.
Synthesemethoden
The synthesis of 2-Chloro-5-(trifluoromethyl)phenyl 4-nitrophenyl etherloro-5-(trifluoromethyl)phenyl ether can be accomplished via a two-step process. The first step involves the reaction of 4-nitrophenol with trifluoromethanesulfonic anhydride in the presence of a base such as sodium hydroxide to form 4-nitrophenyl trifluoromethanesulfonate. The second step involves the reaction of the trifluoromethanesulfonate with 2-chloro-5-(trifluoromethyl)phenol in the presence of a base such as potassium carbonate to form the desired product. The reaction is typically conducted at a temperature of 60-80 °C and requires a reaction time of 12-24 hours.
Eigenschaften
IUPAC Name |
1-chloro-2-(4-nitrophenoxy)-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO3/c14-11-6-1-8(13(15,16)17)7-12(11)21-10-4-2-9(3-5-10)18(19)20/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAHAVLXQHTMMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(trifluoromethyl)phenyl 4-nitrophenyl ether | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

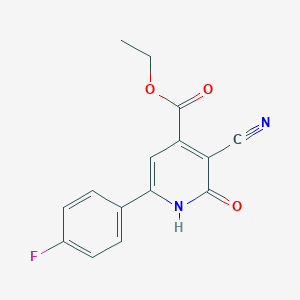
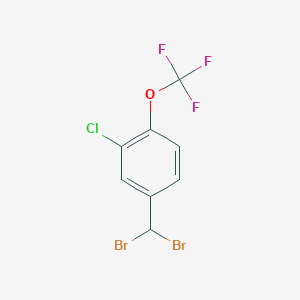







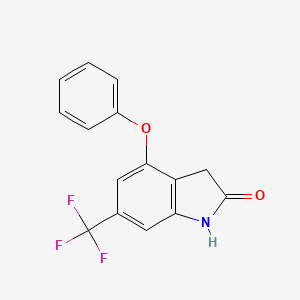
![3-Chloro-3-[(2-trifluoromethyl)phenyl]-2-propenoyl chloride](/img/structure/B6313217.png)
